Superior Lipophilicity of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene Compared to its Trifluoromethyl Analog
3-Hydroxy-3-(pentafluoroethyl)cyclohexene exhibits a calculated LogP (XLogP3-AA) of 2.66 , which is 0.76 units higher than the LogP of 1.90 for the direct trifluoromethyl analog, 3-hydroxy-3-(trifluoromethyl)cyclohexene [1]. This substantial increase in lipophilicity, driven by the additional CF2 group, translates to a roughly 5.7-fold higher predicted octanol-water partition coefficient, which can significantly influence membrane permeability and distribution in biological systems [2].
| Evidence Dimension | LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.66 |
| Comparator Or Baseline | 3-Hydroxy-3-(trifluoromethyl)cyclohexene (LogP = 1.90) |
| Quantified Difference | Δ LogP = 0.76 (approx. 5.7-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher and tunable lipophilicity is a critical design parameter in medicinal chemistry for optimizing bioavailability and target engagement, and this quantifiable difference makes the pentafluoroethyl compound the preferred choice when higher logP is required.
- [1] PubChem. 1-(Trifluoromethyl)cyclohex-2-en-1-ol. CID 10877484. https://pubchem.ncbi.nlm.nih.gov/compound/10877484 (accessed 2026-04-25). View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 6, 525-616. View Source
